molecular formula C15H21ClF3N3O2 B13635916 ((R)-3-((R)-1-Aminoethyl)piperidin-1-yl)(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanone hydrochloride

((R)-3-((R)-1-Aminoethyl)piperidin-1-yl)(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanone hydrochloride

Cat. No.: B13635916
M. Wt: 367.79 g/mol
InChI Key: IOIVFJZMBOIGIN-NDXYWBNTSA-N
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Description

(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoroethoxy group, a pyridine ring, and a piperidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the pyridine-2-carbonyl chloride, which is then reacted with 3-(2,2,2-trifluoroethoxy)piperidine under controlled conditions to form the intermediate compound. This intermediate is further reacted with ethan-1-amine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The pyridine ring is crucial for its binding affinity, while the piperidine moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[(3R*)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine**
  • (1R)-1-[(3R*)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine sulfate**

Uniqueness

Compared to similar compounds, (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride exhibits enhanced stability and solubility due to the presence of the hydrochloride salt. This makes it more suitable for various applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C15H21ClF3N3O2

Molecular Weight

367.79 g/mol

IUPAC Name

[(3R)-3-[(1R)-1-aminoethyl]piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone;hydrochloride

InChI

InChI=1S/C15H20F3N3O2.ClH/c1-10(19)11-4-3-7-21(8-11)14(22)13-12(5-2-6-20-13)23-9-15(16,17)18;/h2,5-6,10-11H,3-4,7-9,19H2,1H3;1H/t10-,11-;/m1./s1

InChI Key

IOIVFJZMBOIGIN-NDXYWBNTSA-N

Isomeric SMILES

C[C@H]([C@@H]1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl

Origin of Product

United States

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